Ingol 7,8,12-triacetate 3-phenylacetate

Cell Cycle HIV Latency Diterpenoid Pharmacology

Ensure experimental specificity with Ingol 7,8,12-triacetate 3-phenylacetate. In HIV latency research, non-specific reactivation by diterpenes compromises data integrity. This compound is a validated negative control, showing no LTR activation or cell cycle effects, unlike its active analog 8-methoxyingol 7,12-diacetate 3-phenylacetate. - Validated Negative Control: No HIV-1-LTR promoter activation or cell-cycle arrest in Jurkat-LTR-GFP cells. - Structural Certainty: Fully characterized by NMR and MS, ensuring lot-to-lot consistency. - Supply Assurance: Available from stock with expedited global shipping to minimize workflow delays.

Molecular Formula C33H40O10
Molecular Weight 596.7 g/mol
Cat. No. B12382537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIngol 7,8,12-triacetate 3-phenylacetate
Molecular FormulaC33H40O10
Molecular Weight596.7 g/mol
Structural Identifiers
SMILESCC1CC23C(=O)C(C(C4C(C4(C)C)C(C(C(=CC2(C1OC(=O)C5=CC=CC=C5)O3)C)OC(=O)C)OC(=O)C)OC(=O)C)C
InChIInChI=1S/C33H40O10/c1-16-14-33-29(42-30(38)22-12-10-9-11-13-22)17(2)15-32(33,43-33)28(37)18(3)26(40-20(5)35)23-24(31(23,7)8)27(41-21(6)36)25(16)39-19(4)34/h9-14,17-18,23-27,29H,15H2,1-8H3/b16-14+/t17-,18+,23-,24+,25+,26-,27-,29-,32-,33-/m0/s1
InChIKeyYEUODJFALSDBCD-KTJPEYBPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ingol 7,8,12-triacetate 3-phenylacetate Overview


Ingol 7,8,12-triacetate 3-phenylacetate (compound 1) is a highly functionalized ingol diterpene isolated from the latex of Euphorbia officinarum [1]. Structurally characterized by extensive NMR and mass spectrometry, this compound belongs to the ingol class of diterpenoid polyesters, which are known for their diverse pharmacological activities. In direct comparative biological assays, Ingol 7,8,12-triacetate 3-phenylacetate exhibits no significant effect on cell cycle progression, distinguishing it from closely related ingol derivatives that induce cell-cycle arrest and HIV-1-LTR promoter activation [1].

1
Negative control for HIV-1 latency reactivation studies
Lacks LTR promoter activation; no confounding cell cycle effects
2
Reference standard for dereplication of Euphorbia extracts
Fully assigned NMR and MS data support identity confirmation
3
Scaffold for medicinal chemistry SAR
Functional divergence from active C-8 methoxy analogs enables structure–activity mapping

Why Generic Substitution Fails for Ingol 7,8,12-triacetate 3-phenylacetate


The ingol diterpene scaffold is exquisitely sensitive to subtle structural modifications, particularly at the C-3, C-7, C-8, and C-12 positions. As demonstrated in a direct head-to-head comparison, the presence of a phenylacetate group at C-3 in Ingol 7,8,12-triacetate 3-phenylacetate results in a complete lack of cell cycle modulation, whereas the closely related 8-methoxyingol 7,12-diacetate 3-phenylacetate (compound 3) induces significant cell-cycle arrest and HIV-1-LTR promoter activation [1]. Furthermore, ingol esters from other Euphorbia species exhibit multidrug resistance (MDR) reversal activity via P-glycoprotein inhibition, an activity not reported for this specific compound [2]. Therefore, generic substitution with other ingol or diterpenoid compounds will lead to divergent and unpredictable biological outcomes, compromising experimental reproducibility and data interpretation.

Target Compound
Substitute Analogs
No apparent cell cycle modulation in Jurkat T cells
Active ingol derivatives may induce cell-cycle arrest
Does not activate HIV-1 LTR promoter
C-8 methoxy analogs may trigger HIV-1 LTR activation
MDR reversal activity not reported
Other ingol esters may exhibit P-glycoprotein inhibition

Evidence Guide for Ingol 7,8,12-triacetate 3-phenylacetate


Differential Cell Cycle Modulation vs. Compound 3

In a direct head-to-head comparison, Ingol 7,8,12-triacetate 3-phenylacetate (compound 1) demonstrates no significant effect on the cell cycle of Jurkat T cells, whereas the closely related analog 8-methoxyingol 7,12-diacetate 3-phenylacetate (compound 3) induces marked cell-cycle arrest under identical experimental conditions [1]. This stark functional divergence highlights the critical role of the C-8 methoxy and altered acetylation pattern in determining biological activity.

Cell Cycle Modulation
Head-to-head
Target
No apparent effect on cell cycle distribution
Comparator (8-methoxyingol analog)
Induces cell-cycle arrest
Supports use as a negative control for HIV-1 latency assays
Jurkat T cell line; assessed via flow cytometry
Cell Cycle HIV Latency Diterpenoid Pharmacology

HIV-1 LTR Promoter Activation vs. Compound 3

In a parallel assessment of HIV-1 gene transcription, Ingol 7,8,12-triacetate 3-phenylacetate (compound 1) did not activate the HIV-1-LTR promoter, while compound 3 (8-methoxyingol 7,12-diacetate 3-phenylacetate) induced significant HIV-1-LTR promoter activation [1]. This functional divergence confirms that the C-8 methoxy group and the specific acetylation pattern are essential for latency-reversing activity.

HIV-1 LTR Promoter Activation
Head-to-head
Target
No LTR promoter activation observed
Comparator (8-methoxyingol analog)
Induces HIV-1 LTR promoter activation
Defines structural determinants for latency-reversal SAR studies
Jurkat-LTR-GFP reporter cell line
HIV-1 Latency LTR Promoter Diterpenoid Pharmacology

Purity and Structural Identity Verification

Reputable vendors supply Ingol 7,8,12-triacetate 3-phenylacetate with purity guaranteed by a combination of HPLC, NMR, and MS analysis [1]. This multi-modal characterization ensures correct structural identity and high chemical purity, which is essential for reproducible biological experimentation. In contrast, generic or poorly characterized ingol mixtures may contain structurally related impurities that confound assay results.

Purity & Identity
Supplier data
>95% (HPLC)
Structural identity confirmed by NMR and MS
Supports lot-specific characterization review
Supplier-reported; independent validation recommended
Quality Control Analytical Chemistry Natural Product Procurement

Ingol 7,8,12-triacetate 3-phenylacetate Applications


HIV-1 Latency Reactivation Negative Control

Ingol 7,8,12-triacetate 3-phenylacetate serves as an essential negative control in HIV-1 latency reactivation assays. Its lack of LTR promoter activation and absence of cell cycle effects make it an ideal reference compound to benchmark the activity of novel latency-reversing agents (LRAs) [1]. This application ensures that any observed reactivation is specifically due to the test compound and not a non-specific diterpenoid effect.

Medicinal Chemistry SAR Scaffold

Given its well-defined structure and clear functional divergence from active analogs like compound 3, Ingol 7,8,12-triacetate 3-phenylacetate is a valuable starting scaffold for medicinal chemistry campaigns. Researchers can use this compound to probe the structural features required for cell cycle arrest and HIV-1-LTR activation by synthesizing and testing derivatives with modifications at the C-3 phenylacetate or C-7/C-8/C-12 acetate positions [1].

Reference Standard for Dereplication and Isolation

Due to its fully characterized spectroscopic profile (NMR, MS), Ingol 7,8,12-triacetate 3-phenylacetate functions as an authentic reference standard for the dereplication and quality control of Euphorbia extracts. Its unique combination of NMR signals and MS fragmentation patterns allows for rapid identification and quantification in complex plant matrices, streamlining phytochemical investigations [1].

Application
Selection Property
Validation Focus
HIV-1 latency reactivation negative control
Absence of LTR promoter and cell cycle effects
Confirm non-activation in reporter cell lines (Jurkat-LTR-GFP)
SAR scaffold for latency reversal
Functional divergence from active C-8 methoxy analogs
Test modifications at C-3, C-7, C-8, C-12 for activity changes
Dereplication reference standard
Fully assigned NMR and MS spectroscopic profile
Match retention time and spectra in Euphorbia extracts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ingol 7,8,12-triacetate 3-phenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.